

In-Depth Technical Guide: Physical Properties of (S)-(+)-1-Amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(S)-(+)-1-Amino-2-propanol**, a chiral amino alcohol of significant interest in pharmaceutical and chemical synthesis. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

(S)-(+)-1-Amino-2-propanol, also known as (+)-isopropanolamine, is a versatile building block in asymmetric synthesis. Its physical characteristics are crucial for its handling, reaction optimization, and final product characterization.

Property	Value
Molecular Formula	C₃H₀NO
Molecular Weight	75.11 g/mol
Appearance	Clear colorless to pale yellow liquid after melting
Melting Point	24-26 °C (lit.)[1]
Boiling Point	160 °C (lit.) at 760 mmHg[1]
Density	0.954 g/mL at 25 °C (lit.)[1]
Refractive Index	n20/D 1.4437 (lit.)[1]
Specific Rotation	[α]20/D +18° (c = 1.8 in H ₂ O)[1] [α]22/D +44.4° (c = 1.0 in methanol)[2]
pKa (Predicted)	12.92 ± 0.35[3][4]
Vapor Pressure	<1 mmHg at 20 °C[3][4]
Vapor Density	2.6 (vs air)[3][4]
Flash Point	71 °C (160 °F) - closed cup[5]

Solubility Profile

(S)-(+)-1-Amino-2-propanol exhibits high solubility in polar solvents due to the presence of both an amino and a hydroxyl functional group, which readily participate in hydrogen bonding.

Solvent	Solubility
Water	Freely soluble / Highly soluble[3][6][7]
Methanol	Soluble
Ethanol	Soluble
Chloroform	Slightly soluble
Non-polar solvents	Poorly soluble[6]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures and may be adapted based on available instrumentation and specific sample requirements.

Determination of Melting Point (Capillary Method)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A sharp melting range is indicative of a pure compound.

Procedure:

- Ensure the **(S)-(+)-1-Amino-2-propanol** sample is crystalline. If it is in its liquid form at room temperature, it can be cooled to induce crystallization.
- Finely powder a small amount of the solidified sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first signs of melting are observed (T1).
- Record the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

Determination of Boiling Point (Micro Boiling Point Method)

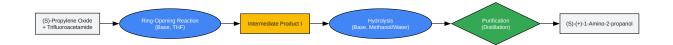
This method is suitable for small sample volumes.

Procedure:

- Place a few drops of (S)-(+)-1-Amino-2-propanol into a small test tube.
- Invert a sealed-end capillary tube into the test tube so that the open end is submerged in the liquid.
- Attach the test tube to a thermometer.
- Heat the assembly in a heating bath (e.g., an oil bath).
- As the temperature rises, a stream of bubbles will emerge from the capillary tube as the trapped air expands and the vapor pressure of the liquid increases.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Specific Rotation

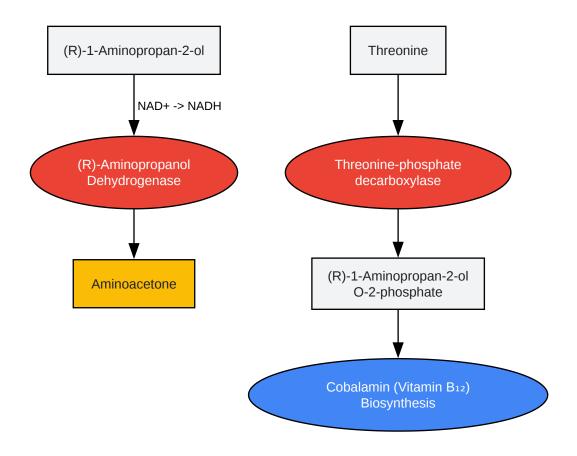
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.


Procedure:

- Prepare a solution of (S)-(+)-1-Amino-2-propanol of a known concentration (c, in g/mL) in a specified solvent (e.g., water or methanol).
- Calibrate the polarimeter with a blank solution (the pure solvent).
- Fill the polarimeter cell of a known path length (I, in decimeters) with the sample solution, ensuring no air bubbles are present.
- Measure the observed optical rotation (α) at a specified temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
- Calculate the specific rotation using the formula: $[\alpha]T\lambda = \alpha / (I \times c)$

Synthetic and Metabolic Pathways Synthesis Workflow

A common method for the synthesis of chiral 1-amino-2-propanol involves the ring-opening of a chiral epoxide. The following diagram illustrates a typical workflow for the synthesis of **(S)-1-Amino-2-propanol** from **(S)-propylene** oxide.


Click to download full resolution via product page

Synthesis workflow for (S)-(+)-1-Amino-2-propanol.

Metabolic Pathway

In biological systems, the enantiomer (R)-1-aminopropan-2-ol is known to be a precursor in the biosynthesis of cobalamin (Vitamin B_{12}) and can be metabolized to aminoacetone. The following diagram illustrates the enzymatic conversion of (R)-1-aminopropan-2-ol.

Click to download full resolution via product page

Metabolic conversions of 1-Aminopropan-2-ol.

This guide provides essential physical property data and procedural outlines to assist researchers and developers in their work with **(S)-(+)-1-Amino-2-propanol**. For further details on specific applications or analytical methods, consulting peer-reviewed literature and specialized chemical databases is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. (S)-(+)-1-Amino-2-propanol synthesis chemicalbook [chemicalbook.com]

- 3. Cas 78-96-6, Amino-2-propanol | lookchem [lookchem.com]
- 4. 1-Aminopropan-2-ol Wikipedia [en.wikipedia.org]
- 5. CN101033193A Method of synthesizing 2-aminopropanol Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 1-Amino-2-propanol | C3H9NO | CID 4 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of (S)-(+)-1-Amino-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277028#physical-properties-of-s-1-amino-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com